Product packaging for 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one(Cat. No.:CAS No. 861397-51-5)

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one

Cat. No.: B14189055
CAS No.: 861397-51-5
M. Wt: 195.24 g/mol
InChI Key: QYSHRLRDJCCAPW-UHFFFAOYSA-N
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Description

5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is a synthetically versatile chemical scaffold based on the fused thienopyridine structure, a privileged motif in medicinal and materials chemistry. This compound is of significant interest in early-stage drug discovery, particularly in the development of novel anticancer agents. Research on closely related thieno[3,2-b]pyridin-5(4H)-one analogues has demonstrated that the biological activity and photophysical properties are highly dependent on the site of aryl substitution on the core scaffold, a principle that is anticipated to extend to this 7-one derivative . Compounds with specific substitution patterns have shown potent antitumor activity by inducing G2/M cell cycle arrest, a critical mechanism for halting the proliferation of cancer cells . Beyond its therapeutic potential, the thienopyridinone core is a promising structure for developing fluorescent probes. The optical behavior, including emission wavelength and quantum yield, can be tuned through strategic structural modifications, enabling the design of molecules for bioimaging and sensing applications . The 5-ethoxy substituent in this compound provides a handle for further synthetic elaboration, allowing researchers to create diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B14189055 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one CAS No. 861397-51-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861397-51-5

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

5-ethoxy-4H-thieno[3,2-b]pyridin-7-one

InChI

InChI=1S/C9H9NO2S/c1-2-12-8-5-7(11)9-6(10-8)3-4-13-9/h3-5H,2H2,1H3,(H,10,11)

InChI Key

QYSHRLRDJCCAPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(N1)C=CS2

Origin of Product

United States

Synthetic Methodologies for 5 Ethoxythieno 3,2 B Pyridin 7 4h One and Analogues

Core Synthetic Approaches to the Thieno[3,2-b]pyridin-7(4H)-one Scaffold

Cyclocondensation Reactions of Thiophene (B33073) Precursors

Cyclocondensation reactions represent a foundational approach to the synthesis of the thieno[3,2-b]pyridin-7(4H)-one scaffold. These methods typically involve the use of a functionalized thiophene derivative as a key building block, onto which the pyridine (B92270) ring is constructed through an intramolecular or intermolecular condensation process.

A prominent strategy for constructing the thieno[3,2-b]pyridin-7(4H)-one core involves the use of functionalized 2-aminothiophene derivatives. These precursors, often synthesized via the versatile Gewald reaction, possess the necessary reactive sites for the annulation of the pyridinone ring. The Gewald reaction itself is a multicomponent reaction that typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. nih.govnih.govclockss.orgdocumentsdelivered.commdpi.comnih.govresearchgate.netnih.govurfu.ru

For instance, the synthesis of analogues such as 3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide has been reported, highlighting the utility of appropriately substituted aminothiophene precursors in building complex thienopyridine systems. clockss.org The strategic placement of functional groups on the initial aminothiophene is crucial for directing the subsequent cyclization to form the desired pyridinone ring.

A general representation of this approach is the cyclization of 2-aminothiophene-3-carboxylates or related derivatives. Phenylacetylation of aminothiophene carboxylic acid methyl esters followed by cyclization has been shown to produce thienopyridinone isomers. nih.gov This method underscores the importance of the amino and carboxylate functionalities on adjacent positions of the thiophene ring to facilitate the formation of the fused pyridinone ring.

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a versatile reagent in heterocyclic synthesis, acting as a one-carbon synthon to facilitate cyclization reactions. In the context of thieno[3,2-b]pyridin-7(4H)-one synthesis, DMF-DMA can react with suitably functionalized aminothiophene precursors to form an intermediate that subsequently cyclizes to the desired pyridinone ring.

While a direct synthesis of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one using this method is not extensively detailed in the provided context, the reactivity of DMF-DMA with related systems provides a strong indication of its potential. For example, the reaction of 5-arylfuran-2(3H)-ones with DMF-DMA leads to the formation of 3-((dimethylamino)methylene)furan-2(3H)-ones, demonstrating the ability of DMF-DMA to react with active methylene groups adjacent to a carbonyl. This principle can be extended to thiophene derivatives. An aminothiophene with an adjacent activated methylene group could react with DMF-DMA to form an enamine intermediate, which could then undergo intramolecular cyclization to form the pyridinone ring of the thieno[3,2-b]pyridin-7(4H)-one scaffold.

Direct Functionalization Strategies of Preformed Thieno[3,2-b]pyridine (B153574) Derivatives

An alternative to constructing the thieno[3,2-b]pyridin-7(4H)-one scaffold from acyclic or monocyclic precursors is the direct functionalization of a pre-existing thienopyridine core. This approach is particularly useful for introducing substituents at specific positions of the heterocyclic system. For the synthesis of this compound, this would involve the introduction of an ethoxy group at the C5 position of the thieno[3,2-b]pyridin-7(4H)-one backbone.

Various methods for the functionalization of thienopyridine systems have been developed, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings. ijper.org These cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups onto the thienopyridine scaffold. While specific examples of direct ethoxylation at the C5 position are not detailed in the provided search results, the general principles of these functionalization reactions suggest that such a transformation would be feasible, likely proceeding through a halogenated or otherwise activated thieno[3,2-b]pyridin-7(4H)-one intermediate.

Regioselective Aza-[3+3] Cycloaddition Reactions

Aza-[3+3] cycloaddition reactions have emerged as a powerful and convergent strategy for the synthesis of nitrogen-containing six-membered heterocycles, including the thieno[3,2-b]pyridin-7(4H)-one scaffold. This approach involves the reaction of a three-atom aza-component with a three-atom carbon component to construct the pyridinone ring in a single step.

A notable example is the BOP-promoted aza-[3+3] annulation between 3-aminothiophenes and α,β-unsaturated carboxylic acids. nih.gov This reaction proceeds in a regioselective "head-to-tail" manner, involving a tandem sequence of a C-1,4 conjugate addition, followed by an intramolecular N-1,2-addition (amide bond formation), and subsequent aromatization under basic conditions to yield the thieno[3,2-b]pyridin-5(4H)-one framework. nih.gov This methodology provides a modular and efficient route to a diverse range of thieno[3,2-b]pyridine derivatives. nih.gov

Table 1: Examples of Aza-[3+3] Cycloaddition for Thieno[3,2-b]pyridin-5(4H)-one Synthesis nih.gov

3-Aminothiophene Derivativeα,β-Unsaturated Carboxylic AcidProduct
4-Arylthiophen-3-aminesVarious α,β-unsaturated carboxylic acids2-Arylthieno[3,2-b]pyridin-5(4H)-ones

This method highlights the versatility of the aza-[3+3] cycloaddition in accessing structurally diverse thieno[3,2-b]pyridinone analogues by varying both the thiophene and the α,β-unsaturated carboxylic acid components.

Gold(I)-Catalyzed Intramolecular Hydrothiophenylation

Gold(I) catalysis has become a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds through the activation of alkynes and allenes. One notable application in the synthesis of thieno[3,2-b]pyridine derivatives is the intramolecular hydrothiophenylation of N-thiophen-3-yl alkynylamides.

While not directly leading to the 7-oxo isomer, a related synthesis of thieno[3,2-b]benzofurans utilizes a cascade cyclization involving an alkyne, which suggests the potential for similar gold-catalyzed strategies to be adapted for the synthesis of the thieno[3,2-b]pyridin-7(4H)-one scaffold. mdpi.com The general principle involves the activation of an alkyne by a gold(I) catalyst, making it susceptible to nucleophilic attack by the thiophene ring, leading to the formation of the fused heterocyclic system. This approach offers a mild and efficient route to the construction of the thieno[3,2-b]pyridine core.

Gewald Reaction Derivatives and Subsequent Functionalization Pathways

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.netlookchem.com These 2-aminothiophenes are versatile intermediates that can be further elaborated to construct the thieno[3,2-b]pyridine core. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst. arkat-usa.orglookchem.com

The general mechanism of the Gewald reaction begins with the Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile. lookchem.com Subsequently, elemental sulfur adds to the β-carbon, followed by an intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

For the synthesis of precursors to this compound, a suitable cyclic ketone, such as a substituted tetrahydrothiopyran-4-one, could be envisioned as the starting carbonyl compound. The resulting 2-aminothiophene derivative would then possess the necessary functionality for the subsequent annulation of the pyridinone ring.

Starting Materials Reagents Key Intermediate Reference
Ketone/Aldehyde, Active Methylene NitrileElemental Sulfur, Base (e.g., Triethylamine, Piperidine)2-Aminothiophene arkat-usa.orglookchem.com

Once the 2-aminothiophene is synthesized, the pyridine ring can be constructed through various cyclization strategies. For instance, reaction with a β-ketoester or a malonic acid derivative can lead to the formation of the thieno[3,2-b]pyridinone skeleton.

Metal-Free Denitrogenative Transformation Reactions

A more recent and innovative approach to the synthesis of thienopyridine scaffolds involves metal-free denitrogenative transformation reactions. kuleuven.be This methodology provides a mild and efficient route to thieno[2,3-c]pyridine (B153571) derivatives, and the principles may be adaptable for the synthesis of the thieno[3,2-b] isomer. kuleuven.bemdpi.com

The synthesis commences with the formation of a fused 1,2,3-triazole intermediate. This is typically achieved through a multi-step sequence starting from a suitable thiophene derivative. The key step in this transformation is the acid-mediated denitrogenation of the fused 1,2,3-triazole in the presence of a nucleophile. kuleuven.be This reaction proceeds with the loss of a nitrogen molecule and the formation of the pyridine ring.

The versatility of this method allows for the introduction of various substituents onto the newly formed pyridine ring by altering the nucleophile used in the denitrogenation step. While this method has been demonstrated for the thieno[2,3-c]pyridine isomer, its application to the synthesis of thieno[3,2-b]pyridin-7(4H)-one would require the synthesis of the appropriate fused 1,2,3-triazole precursor.

Reaction Type Key Intermediate Key Transformation Reference
Metal-Free Denitrogenative TransformationFused 1,2,3-TriazoleAcid-mediated denitrogenation kuleuven.be

Condensation Reactions Involving α,β-Unsaturated Ketones or Aldehydes

The condensation of aminothiophene derivatives with α,β-unsaturated carbonyl compounds represents a direct and efficient method for the construction of the thieno[3,2-b]pyridinone core. This approach relies on the nucleophilic character of the amino group of the thiophene to react with the electrophilic α,β-unsaturated system.

A plausible synthetic route to the thieno[3,2-b]pyridin-7(4H)-one skeleton involves the reaction of a 3-aminothiophene-2-carboxylate with an α,β-unsaturated ester. The initial Michael addition of the amino group to the unsaturated ester would be followed by an intramolecular cyclization via amide formation to yield the desired pyridinone ring.

A one-pot synthesis of 7-hydroxythieno[3,2-b]pyridin-5(4H)-ones has been reported, which showcases a related condensation strategy. thieme-connect.com This method starts with a β-substituted β-chloropropenonitrile, which reacts with sodium sulfide (B99878) and then with ethyl 4-chloroacetoacetate. The subsequent base-mediated cyclization and hydrolysis afford the thienopyridinone product. This highlights the utility of building the thiophene ring first, followed by the condensation and cyclization to form the pyridinone ring.

Reactant 1 Reactant 2 Reaction Type Product Reference
3-Aminothiophene derivativeα,β-Unsaturated esterMichael Addition/CyclizationThieno[3,2-b]pyridin-7(4H)-one derivative thieme-connect.com
β-ChloropropenonitrileSodium sulfide, Ethyl 4-chloroacetoacetateOne-pot condensation/cyclization7-Hydroxythieno[3,2-b]pyridin-5(4H)-one thieme-connect.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene compound with a carbonyl compound in the presence of a basic catalyst. This reaction is often a key step in the synthesis of various heterocyclic systems, including pyridines and, by extension, thienopyridines.

In the context of synthesizing the thieno[3,2-b]pyridin-7(4H)-one scaffold, a Knoevenagel condensation could be employed in the initial steps to construct a key intermediate. For instance, the condensation of a thiophene derivative bearing a carbonyl group with an active methylene compound like ethyl cyanoacetate (B8463686) would yield an α,β-unsaturated nitrile. This intermediate could then undergo further transformations, such as cyclization, to form the pyridinone ring.

The Gewald reaction itself incorporates a Knoevenagel-type condensation as its initial step. lookchem.com Therefore, any synthesis commencing with a Gewald reaction to form the thiophene ring inherently utilizes a Knoevenagel condensation approach.

Reactant 1 Reactant 2 Catalyst Intermediate Reference
Thiophene with carbonyl groupActive methylene compound (e.g., ethyl cyanoacetate)Base (e.g., piperidine, triethylamine)α,β-Unsaturated nitrile lookchem.com

Utilization of α-Haloketones as Synthons in Heterocyclic Synthesis

α-Haloketones are highly versatile building blocks in organic synthesis due to the presence of two reactive electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a variety of cyclization reactions to form heterocyclic compounds.

In the synthesis of thienopyridines, α-haloketones can be used to construct the thiophene ring. For example, the reaction of a 3-cyanopyridine-2(1H)-thione with an α-haloketone can lead to the formation of a 2-(acylmethylthio)-3-cyanopyridine intermediate, which upon base-catalyzed intramolecular Thorpe-Ziegler cyclization, yields a 3-aminothieno[2,3-b]pyridine derivative. While this example leads to a different isomer, a similar strategy could potentially be devised for the thieno[3,2-b] isomer by starting with an appropriately substituted precursor.

Alternatively, an α-haloketone could be used to alkylate a suitable thiophene precursor, introducing a functional group that can then participate in the formation of the pyridine ring.

Reactant 1 Reactant 2 Key Transformation Product Isomer
Pyridine-2(1H)-thione derivativeα-HaloketoneS-alkylation followed by Thorpe-Ziegler cyclizationThieno[2,3-b]pyridine (B153569)

Specific Strategies for Ethoxy Group Introduction in Thienopyridine Derivatives

The introduction of an ethoxy group at the 5-position of the thieno[3,2-b]pyridin-7(4H)-one core is a crucial step in the synthesis of the target compound. This is typically achieved by the O-alkylation of a corresponding 5-hydroxy precursor.

Ethoxylation via Alcoholysis or Etherification of Precursors

The most common and direct method for introducing an ethoxy group onto a pyridinone ring is through the Williamson ether synthesis. This involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

In the context of this compound synthesis, the precursor would be 5-hydroxythieno[3,2-b]pyridin-7(4H)-one. This precursor could be synthesized via the methods described in the preceding sections, for example, through a condensation reaction that leads to a hydroxypyridinone.

The ethoxylation would proceed as follows:

Deprotonation: The 5-hydroxythieno[3,2-b]pyridin-7(4H)-one is treated with a suitable base to form the corresponding phenoxide or alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Etherification: The resulting alkoxide is then reacted with an ethylating agent, such as ethyl iodide (EtI), ethyl bromide (EtBr), or diethyl sulfate (B86663) ((Et)2SO4). The alkoxide displaces the halide or sulfate leaving group in an SN2 reaction to form the desired ethyl ether.

The reaction conditions, including temperature and reaction time, would need to be optimized to achieve a high yield of the 5-ethoxy product.

Precursor Reagents Reaction Type Product
5-Hydroxythieno[3,2-b]pyridin-7(4H)-one1. Base (e.g., NaH, K2CO3) 2. Ethylating agent (e.g., EtI, EtBr)Williamson Ether SynthesisThis compound

The synthesis of various hydroxypyridinone derivatives and their potential for O-alkylation has been discussed in the literature, supporting the feasibility of this approach for the target molecule. researchgate.netnih.govrsc.orgnih.govkcl.ac.uk

Computational Assessment of Ethoxy Group Conformational Dynamics

For this compound, two primary dihedral angles would define the conformation of the ethoxy group:

τ1 (C4-C5-O-C_ethyl): Rotation around the bond connecting the pyridine ring to the ether oxygen.

τ2 (C5-O-C_ethyl-C_methyl): Rotation around the bond between the ether oxygen and the ethyl group.

Computational analysis of a similar molecule, 2-ethoxy-3,5-dinitropyridine, indicates that the electronic properties of the pyridine ring are significantly influenced by the ethoxy group. researchgate.net The electron-withdrawing nature of the dinitropyridine system in that case facilitates nucleophilic attack. researchgate.net In the case of this compound, the ethoxy group, being an electron-donating group, is expected to influence the electron density distribution within the heterocyclic core.

The rotational barrier for the C(ring)-O bond (τ1) is expected to be influenced by steric hindrance from the adjacent groups on the pyridine ring and the potential for electronic interactions between the oxygen lone pairs and the π-system of the thienopyridinone core. The planarity of the system would be favored to maximize π-conjugation. The rotation around the O-C(ethyl) bond (τ2) would likely have a lower energy barrier, with staggered conformations being energetically preferred over eclipsed ones.

A summary of the expected conformational parameters for the ethoxy group, based on analogous systems, is provided below.

Dihedral AngleDescriptionExpected Stable Conformations
τ1 (C4-C5-O-C_ethyl)Rotation around the aryl-oxygen bondPlanar (or near-planar) conformations to maximize conjugation.
τ2 (C5-O-C_ethyl-C_methyl)Rotation around the oxygen-ethyl bondStaggered conformations (trans and gauche).

Advanced Spectroscopic Characterization of 5 Ethoxythieno 3,2 B Pyridin 7 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be elucidated.

¹H-NMR Chemical Shift Analysis

The proton NMR (¹H-NMR) spectrum of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons of the bicyclic core. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, a characteristic pattern for an ethyl group. The chemical shifts of the aromatic protons on the thieno[3,2-b]pyridine (B153574) ring system are influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group.

Based on data from related thieno[3,2-b]pyridine derivatives, the anticipated chemical shifts are presented in Table 1. For instance, in methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the proton at position 6 (H-6) appears as a doublet of doublets around 7.56 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.5Doublet~5-6
H-37.6 - 8.0Doublet~5-6
H-66.5 - 7.0SingletN/A
NH (4-H)10.0 - 12.0Broad SingletN/A
OCH₂4.0 - 4.5Quartet~7
CH₃1.2 - 1.6Triplet~7

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹³C-NMR Chemical Shift Analysis

The carbon-13 NMR (¹³C-NMR) spectrum provides information about the carbon framework of the molecule. The spectrum of this compound is expected to show signals for each unique carbon atom. The carbonyl carbon (C-7) is anticipated to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbons of the ethoxy group will appear in the upfield region. The chemical shifts of the aromatic and heterocyclic carbons are influenced by the fused ring system and the substituents. A study on substituted thieno[3,2-b]pyridines provides a basis for these predictions researchgate.net.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3125 - 130
C-3a135 - 140
C-5155 - 160
C-6100 - 105
C-7170 - 175
C-7a145 - 150
OCH₂60 - 65
CH₃14 - 16

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique suitable for the analysis of organic molecules. For this compound (molecular formula: C₉H₉NO₂S), the MALDI-TOF spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) at m/z corresponding to its molecular weight plus the mass of a proton. The fragmentation pattern would likely involve the loss of the ethoxy group or parts of it, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-S bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide)1650 - 1680Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-O Stretch (Ether)1200 - 1250Strong
C-S Stretch600 - 800Medium

Note: Predicted values are based on characteristic IR absorption frequencies for common functional groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the conjugated thieno[3,2-b]pyridin-7(4H)-one core. Studies on related 2-aryl and 3-arylthieno[3,2-b]pyridin-5(4H)-ones have shown that the substitution pattern on the aryl ring can modulate the photophysical properties nih.govrsc.org. While the specific absorption maxima for the title compound are not available, it is anticipated that the presence of the ethoxy group and the conjugated system will result in absorption in the UV-Vis range.

X-ray Crystallographic Analysis and Supramolecular Interactions

While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, comprehensive structural studies have been conducted on closely related thienopyridine derivatives. These studies provide significant insights into the molecular geometry, crystal packing, and the non-covalent interactions that govern the supramolecular assembly of this class of compounds. Thienopyridines are recognized as being highly planar molecules that tend to pack tightly in the solid state, a characteristic driven by strong intermolecular forces. mdpi.com

Determination of Molecular and Crystal Structure

X-ray diffraction studies on derivatives of the thieno[2,3-b]pyridine (B153569) scaffold, a constitutional isomer of the thieno[3,2-b]pyridine system, reveal key structural features that are likely shared across the broader thienopyridine family. For instance, the crystal structure of ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate demonstrates that the core thieno[2,3-b]pyridine ring system is essentially planar. nih.gov This planarity is a critical factor that facilitates close packing and specific intermolecular interactions within the crystal lattice.

The crystallographic data for this derivative, which serves as a representative example, is summarized in the table below. Such compounds often crystallize in common space groups like the monoclinic system. nih.gov

Table 1: Representative Crystallographic Data for a Thienopyridine Derivative (Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate)

Parameter Value
Chemical Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 6.657 (4)
b (Å) 13.891 (4)
c (Å) 10.902 (4)
β (°) 91.64 (4)
Volume (ų) 1007.8 (8)

Data sourced from a study on ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate. nih.gov

Analysis of Intermolecular Hydrogen Bonding (C-H…N, C-H…O, N-H…N, C-H…S)

Hydrogen bonds are pivotal in directing the assembly of molecules in the crystalline state. In thienopyridine derivatives, the presence of hydrogen bond donors (like N-H groups in the pyridinone ring or amino substituents) and acceptors (such as carbonyl oxygen, pyridine (B92270) nitrogen, and even the sulfur atom of the thiophene (B33073) ring) leads to the formation of robust networks.

Investigation of π-π Stacking Interactions

The inherent planarity and aromaticity of the thienopyridine core make it highly susceptible to π-π stacking interactions. mdpi.com These non-covalent interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a defining feature of the crystal packing of many thienopyridines. They often result in offset or face-to-face arrangements of the heterocyclic systems.

These stacking interactions, along with hydrogen bonds, are thought to be responsible for the high crystal packing energy observed in many thienopyridines, which can correlate with properties like high melting points and poor aqueous solubility. mdpi.com In related pyridine-containing compounds, π-π stacking interactions have been observed with center-to-center distances ranging from approximately 3.7 to 4.4 Å. researchgate.net Molecular docking studies of some thienopyridine derivatives with biological targets also highlight the importance of π-π and π-alkyl interactions in molecular recognition. nih.gov

Hirshfeld Surface Analysis for Quantifying Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a "fingerprint" plot that highlights the contribution of different types of atomic contacts.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Thiophene Derivative

Intermolecular Contact Contribution (%)
H···H 44.6
C···H / H···C 29.1
O···H / H···O 14.1
S···H / H···S 4.3

Data derived from a Hirshfeld analysis of a related benzothieno derivative, illustrating the typical distribution of intermolecular contacts. researchgate.net

This detailed structural analysis, combining experimental X-ray diffraction with theoretical Hirshfeld surface analysis, provides a comprehensive understanding of the supramolecular chemistry of thienopyridine derivatives, which is essential for the rational design of new materials with tailored solid-state properties.

Chemical Reactivity and Mechanistic Organic Transformations

Reactions of the Carbonyl Group in Thienopyridinones

The carbonyl group at the 7-position of the thieno[3,2-b]pyridin-7(4H)-one scaffold is a key site for chemical transformations. Its reactivity is influenced by the adjacent ethoxy group at the 5-position and the fused aromatic rings.

Currently, there is no specific literature detailing the radical acylation or C-C bond cleavage processes for 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one. In related heterocyclic systems, such reactions are often initiated by radical precursors and can lead to the introduction of acyl groups or the cleavage of specific carbon-carbon bonds, although these transformations are highly substrate-dependent.

The application of N-Heterocyclic Carbene (NHC) catalysis to ketones, including those in heterocyclic frameworks, is a well-established field. NHCs can facilitate a variety of transformations at the carbonyl group, such as benzoin-type reactions, Stetter reactions, and homoenolate additions. However, no studies have been published that specifically apply NHC catalysis to this compound. The steric and electronic environment of the carbonyl group in this specific molecule would be a critical factor in determining the feasibility and outcome of such reactions.

The oxidation of the thienopyridine core is a known method for functionalization. While specific oxidation reactions of the ketone derivative of this compound have not been reported, related thienopyridine structures have been shown to undergo oxidation at the sulfur atom to form sulfoxides or sulfones, or at the pyridine (B92270) nitrogen to yield N-oxides. The presence of the carbonyl and ethoxy groups would likely influence the regioselectivity of such oxidations.

Functionalization and Derivatization of the Thienopyridine Core

The thienopyridine core of this compound offers several positions for functionalization, allowing for the synthesis of a diverse range of derivatives.

The synthesis of the thieno[3,2-b]pyridin-5(4H)-one core, an isomer of the compound , has been achieved through a regioselective aza-[3+3] cycloaddition between thiophen-3-amines and α,β-unsaturated carboxylic acids. nih.gov This type of reaction, involving the formation of the pyridine ring, is a common strategy for constructing such fused heterocyclic systems. While this demonstrates a method for creating a similar scaffold, specific cyclization or ring-forming reactions starting from this compound are not documented.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for the functionalization of heterocyclic compounds. Research on related structures, such as 5-bromothieno[2,3-b]pyridines, has demonstrated the feasibility of Suzuki cross-coupling to introduce aryl substituents. researchgate.net Similarly, Sonogashira coupling has been performed on other halogenated pyridine derivatives. For this compound, these reactions would typically require the presence of a halogen substituent on the thienopyridine core to act as a coupling partner. Without such a leaving group, these specific cross-coupling reactions are not directly applicable.

Mechanistic Insights into Complex Rearrangements and Cyclizations

A thorough review of existing scientific literature reveals a significant gap in the understanding of the mechanistic pathways for this compound.

Intramolecular Rearrangements

There is currently no specific information available in the reviewed literature detailing the intramolecular rearrangements of this compound.

Computational Chemistry and Cheminformatics for 5 Ethoxythieno 3,2 B Pyridin 7 4h One Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules and materials, offering a balance between accuracy and computational cost.

Electronic Structure and Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity, Softness)

DFT calculations are instrumental in determining the electronic properties and reactivity of molecules. Global reactivity descriptors, such as chemical potential (μ), hardness (η), electrophilicity (ω), and softness (S), can be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and stability.

For a series of thienopyridine analogues investigated as inhibitors of IκB kinase subunit β (IKKβ), DFT calculations were employed to understand their structural requirements and reactivity. nih.govnih.gov The study highlighted that substitutions affecting the electronic properties, such as the introduction of hydrophobic groups with electron-withdrawing effects, could enhance biological activity. nih.govnih.gov While the specific values for 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one are not provided in the literature, a hypothetical table of such descriptors is presented below to illustrate their nature.

DescriptorFormulaHypothetical Value (eV)Interpretation
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5Measures the escaping tendency of an electron from a stable system.
Hardness (η)(ELUMO - EHOMO) / 22.5Indicates resistance to change in electron distribution.
Electrophilicity (ω)μ2 / 2η2.45Measures the propensity of a species to accept electrons.
Softness (S)1 / 2η0.2Reciprocal of hardness, indicating a higher reactivity.

This table presents hypothetical values for illustrative purposes, as specific experimental or calculated data for this compound were not found in the searched literature.

Investigation of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the identification of the rate-determining steps. For instance, in the synthesis of novel pyrazolo[4,3-c]pyridines, a related heterocyclic system, DFT could be used to model the reaction coordinates and understand the thermodynamics and kinetics of the cyclization steps. While no specific reaction mechanism studies for the synthesis of this compound were found, DFT is a standard method for such investigations in heterocyclic chemistry.

Conformational Analysis and Energy Profiles

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis, aided by DFT calculations, helps in identifying the most stable conformers and understanding the energy landscape of a molecule. For flexible molecules, constructing a potential energy surface (PES) can reveal the energy barriers between different conformations. This information is crucial for understanding how a ligand might bind to a biological target. For the rigid thieno[3,2-b]pyridine (B153574) core, conformational analysis would primarily focus on the orientation of substituents, such as the ethoxy group in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are extensively used in drug discovery to predict the activity of new compounds and to optimize lead structures.

A 3D-QSAR study on a series of thienopyridine analogues as IKKβ inhibitors demonstrated the utility of this approach. nih.govnih.gov The study aimed to explore the structural features influencing the ligand-protein interaction by examining the biological activity of the compounds. nih.gov Similarly, QSAR calculations have been used to interpret the potencies of thieno[2,3-b]pyridinone derivatives. nih.govresearchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The molecules are aligned, and the fields are calculated at various grid points surrounding them. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model.

In the study of thienopyridine analogues, a CoMFA model was developed that showed a high predictive capability, with a cross-validation coefficient (q²) of 0.671. nih.gov The contour maps generated from the CoMFA model indicated that the presence of certain steric and electrostatic features was desirable for biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed understanding of the structure-activity relationship.

For the same set of thienopyridine analogues, a CoMSIA model also demonstrated good predictive power with a q² value of 0.647. nih.gov The contour analysis from the CoMSIA model further elaborated on the importance of hydrophobic and electrostatic fields for the biological activity of these compounds. nih.gov The insights gained from both CoMFA and CoMSIA models can guide the design of new, more potent thienopyridine derivatives. nih.gov

Statistical Results of a 3D-QSAR Study on Thienopyridine Analogues nih.gov
ModelInterpretation
CoMFA0.671Good internal predictive ability based on steric and electrostatic fields.
CoMSIA0.647Good internal predictive ability considering steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.

Molecular Descriptors for Activity Prediction (e.g., SMILES, GRAPH)

Molecular descriptors are numerical values that characterize the properties of a molecule. These can range from simple identifiers like the Simplified Molecular-Input Line-Entry System (SMILES) string to complex 3D descriptors. These descriptors are fundamental inputs for creating Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure with biological activity.

For this compound, the canonical SMILES string would be CCOC1=CC2=C(NC1=O)SC=C2. This and other 2D or 3D descriptors would be the first step in any computational analysis to predict its activity against various biological targets. Future QSAR studies could use a series of related thieno[3,2-b]pyridin-7(4H)-one analogs to build predictive models for specific therapeutic areas.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target receptor. In the absence of a known protein structure, a ligand-based pharmacophore model can be developed from a set of known active molecules.

For this compound, a pharmacophore model would require a set of structurally similar compounds with known biological activity. By aligning these molecules, common features crucial for activity could be identified. This model could then be used to virtually screen large chemical libraries for new, potentially active compounds based on the thieno[3,2-b]pyridin-7(4H)-one scaffold.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinity and Ligand Orientation

To perform molecular docking for this compound, a specific protein target must be selected. Docking simulations would then predict how the compound fits into the protein's binding site and estimate the binding affinity, often expressed as a docking score or binding energy (kcal/mol). A more negative value typically indicates a stronger, more stable interaction. Such studies would be crucial in hypothesizing the potential mechanism of action for this compound.

Identification of Key Amino Acid Interactions in Active Sites

A key output of molecular docking is the detailed visualization of interactions between the ligand and the amino acid residues of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-stacking. For this compound, docking studies would aim to identify which specific amino acids form critical bonds with its ethoxy group, the pyridinone ring, or the thiophene (B33073) moiety. This information is vital for understanding the basis of its potential biological activity.

Structure-Activity Relationship (SAR) Elements Derived from Docking

By docking a series of analogs of this compound, researchers can derive valuable Structure-Activity Relationship (SAR) insights. For example, simulations could show that modifying the ethoxy group to a larger alkoxy group might enhance hydrophobic interactions, or that adding a substituent at another position could form an additional hydrogen bond, thereby increasing binding affinity and, potentially, efficacy.

Cheminformatics Approaches for Data Analysis and Prediction

Cheminformatics combines computational methods to analyze large datasets of chemical compounds. Beyond QSAR and pharmacophore modeling, these approaches include similarity searching, clustering, and machine learning to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity.

For this compound, cheminformatics tools could be used to compare its structural features against databases of known drugs and bioactive molecules to predict its likely biological targets. Furthermore, predictive models could estimate its drug-likeness, oral bioavailability, and potential for off-target effects, providing a comprehensive in silico profile before undertaking expensive experimental studies.

Monte Carlo Method-Based QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov One of the promising approaches in QSAR modeling is the use of Monte Carlo optimization. nih.gov This method has proven to be a valuable tool in chemoinformatics and drug design. nih.gov

For a series of this compound derivatives, a Monte Carlo method-based QSAR model could be developed to predict their activity against a specific biological target. The process would involve representing the chemical structures using the Simplified Molecular Input Line Entry System (SMILES). mdpi.com From these SMILES notations, optimal descriptors are calculated, which are essentially molecular fragments that are identified as being primary contributors to the increase or decrease of biological activity. nih.gov

The Monte Carlo optimization process would be used to build a QSAR model by correlating these optimal descriptors with the experimentally determined biological activity of the compounds. mdpi.com The dataset of compounds would typically be split into training, calibration, and validation sets to ensure the robustness and predictive power of the resulting model. mdpi.com

The statistical quality of the developed QSAR model is assessed using various parameters. A high value for the coefficient of determination (R²) for the training set and a high value for the cross-validated coefficient of determination (Q²) for the test set are indicative of a reliable model. nih.gov Further validation may include the use of a validation set to assess the external predictive ability of the model.

A hypothetical QSAR model for a series of thieno[3,2-b]pyridin-7(4H)-one derivatives might yield the statistical results presented in the table below.

ParameterTraining SetCalibration SetValidation Set
R² (Coefficient of Determination) 0.880.850.82
Q² (Cross-validated R²) 0.810.790.75
F (Fischer's F-test) 150135110
Standard Deviation (s) 0.350.380.41

The insights gained from such a QSAR model could guide the design of new this compound analogues with potentially enhanced biological activity. By identifying the molecular fragments that positively or negatively influence the desired endpoint, medicinal chemists can prioritize synthetic efforts on compounds that are most likely to exhibit improved properties.

Scaffold-Based Analysis and Molecular Complexity Assessment

Scaffold-based analysis is a central concept in medicinal chemistry and drug discovery, focusing on the core molecular frameworks (scaffolds) that are common to a series of biologically active compounds. The thieno[3,2-b]pyridine core of this compound can be considered a "privileged scaffold," a concept that describes molecular frameworks that are capable of binding to multiple biological targets.

The analysis of such scaffolds can facilitate "scaffold hopping," a strategy used to identify novel compounds with similar biological activity but with a different core structure. nih.gov This can be particularly useful for overcoming issues with existing chemotypes, such as poor pharmacokinetic properties or intellectual property limitations. nih.gov

The assessment of molecular complexity is another important aspect of scaffold-based analysis. While complex molecules may offer greater specificity for their biological targets, they can also present significant challenges in terms of chemical synthesis. Therefore, a balance between molecular complexity and synthetic accessibility is often sought.

Various metrics can be used to assess the molecular complexity of a scaffold and its derivatives. These can include calculations of the number of stereocenters, the fraction of sp3 hybridized carbons, and the presence of complex ring systems. A comparative analysis of the molecular complexity of the thieno[3,2-b]pyridine scaffold with other heterocyclic systems could provide insights into its suitability as a template for drug design.

A hypothetical analysis of the molecular complexity of this compound and related scaffolds is presented in the table below.

Compound/ScaffoldMolecular Weight ( g/mol )Number of RingsNumber of HeteroatomsFraction of sp³ Carbons
Thieno[3,2-b]pyridine135.18220.00
This compound209.24240.25
A Hypothetical Derivative350.45350.40

By systematically analyzing the thieno[3,2-b]pyridine scaffold and its derivatives, researchers can better understand the structure-activity relationships within this class of compounds and identify promising new candidates for further development. This scaffold-based approach, combined with molecular complexity assessment, provides a rational framework for the design of novel therapeutic agents based on the this compound chemical architecture.

Mechanistic Biochemical and Molecular Pharmacological Investigations

Enzyme Inhibition Mechanisms

Phosphoinositide Phospholipase C (PI-PLC) Inhibition Pathways

There is currently no available scientific literature detailing the inhibitory activity or mechanism of action of 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one on Phosphoinositide Phospholipase C (PI-PLC).

Tyrosyl-DNA Phosphodiesterase I (TDP1) Interactions

No research findings were identified that describe the interaction between this compound and Tyrosyl-DNA Phosphodiesterase I (TDP1).

Adenosine Diphosphate (ADP) Receptor (P2Y12) Antagonism

Information regarding the antagonistic effects of this compound on the Adenosine Diphosphate (ADP) receptor P2Y12 is not present in the reviewed scientific literature.

IKKβ Kinase Inhibition

The inhibitory effects of this compound on IKKβ kinase have not been documented in the available scientific research.

c-Src Kinase Inhibition

There are no specific studies available that investigate the inhibition of c-Src kinase by this compound.

Aurora-B Kinase Inhibition

No published data was found detailing the inhibition of Aurora-B kinase by this compound.

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Molecular Interactions with Biological Targets

There is no specific information available in the reviewed literature detailing the molecular interactions of this compound with biological targets.

Covalent Binding Mechanisms (e.g., Thiol Group to Cysteine Residues)

The potential for this compound to form covalent bonds with the thiol groups of cysteine residues in proteins has not been documented. The unique chemistry of cysteine residues makes them important targets for covalent inhibitors, but studies confirming such a mechanism for this specific compound are absent from the available literature. nih.gov

Nitrosothiol Formation and Nitric Oxide Release Pathways

Mechanisms involving S-nitrosothiol formation and the subsequent release of nitric oxide are significant in various signaling pathways. nih.govnih.gov However, there is no research to indicate whether this compound participates in these pathways or acts as a nitric oxide donor.

Molecular Basis of Platelet Aggregation and Thrombolysis Modulation

The effect of this compound on platelet aggregation or thrombolysis has not been characterized. The molecular basis for any potential modulation of these hematological processes by the compound remains uninvestigated.

In Vitro Cellular Activity (Mechanistic Aspects)

While various derivatives of the thieno[3,2-b]pyridine (B153574) and the isomeric thieno[2,3-b]pyridine (B153569) scaffolds have been evaluated for their in vitro effects on cancer cells, specific mechanistic data for this compound is not present in the reviewed search results. nih.govresearchgate.netmdpi.com

Anti-proliferative Effects on Cancer Cell Lines (e.g., MDA-MB-231, HCT-116)

Studies on other thienopyridine derivatives have reported anti-proliferative activity against various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the colon cancer cell line HCT-116. researchgate.netmdpi.comnih.govresearchgate.net However, specific anti-proliferative data, such as IC50 values, for this compound against these or any other cancer cell lines are not available in the public domain based on the conducted searches.

Table 1: Anti-proliferative Activity of this compound

Cell Line IC50 (µM)
MDA-MB-231 Data not available
HCT-116 Data not available

No publicly available data was found for the anti-proliferative activity of this specific compound.

Cellular Morphology Changes and Growth Restriction

There are no published descriptions or photographic evidence of cellular morphology changes or specific growth restriction patterns in cancer cell lines following treatment with this compound.

Knockdown Studies of Specific Isoforms (e.g., PLC-δ1, δ3)

While direct knockdown studies specifically investigating the role of phospholipase C (PLC) isoforms in the mechanism of action of this compound are not extensively documented in the available literature, research on the broader class of thieno[2,3-b]pyridines provides valuable insights into a potential interaction with the PLC signaling pathway. Thieno[2,3-b]pyridines were initially identified as potential inhibitors of PLC isoforms through virtual high-throughput screening against the crystal structure of PLC-δ1. nih.gov

Subsequent studies on breast cancer cell lines have revealed a correlation between the effects of thieno[2,3-b]pyridine derivatives and the knockdown of PLC-δ isoforms. nih.gov For instance, the knockdown of PLC-δ1 and PLC-δ3 in the MDA-MB-231 breast cancer cell line resulted in distinct cellular changes, including cell rounding, surface blebbing, and nuclear fragmentation. nih.gov Notably, similar cellular behaviors were observed when these cells were treated with certain thieno[2,3-b]pyridine derivatives, suggesting that these compounds may exert their effects by interacting with PLC isoforms, potentially PLC-δ. nih.gov These findings propose a mechanism where thieno[2,3-b]pyridines could interfere with cellular processes regulated by PLC, leading to downstream effects such as cell cycle arrest. nih.gov However, it is crucial to emphasize that these studies were conducted on the thieno[2,3-b]pyridine scaffold, and further research is required to determine if this compound interacts with PLC-δ1, PLC-δ3, or other isoforms in a similar manner.

Antimicrobial Activity Mechanisms (In Vitro)

The antimicrobial potential of the thieno[3,2-b]pyridine scaffold and its derivatives has been a subject of scientific investigation, revealing a spectrum of activity against various microbial pathogens. While specific data on this compound is limited, studies on related compounds provide a basis for understanding the potential antimicrobial mechanisms.

Antibacterial Potency Against Specific Strains

Research into the antibacterial properties of thienopyridine derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain thieno[2,3-d]pyrimidinedione derivatives have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the range of 2–16 mg/L against multi-drug resistant Gram-positive organisms. nih.gov These include challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov The activity against Gram-negative strains was generally weaker for these specific derivatives. nih.gov

Other studies on substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have also reported in vitro antibacterial activity comparable to established antibiotics like Gatifloxacin, Ciprofloxacin, and Sparfloxacin. researchgate.net Furthermore, a series of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines displayed moderate antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. japsonline.com

Table 1: In Vitro Antibacterial Activity of Selected Thienopyridine Derivatives

Compound ClassBacterial StrainActivity (MIC)Reference
Thieno[2,3-d]pyrimidinedionesGram-positive (MRSA, VISA, VRSA, VRE)2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinedionesGram-negative16 to >32 mg/L nih.gov
Thiazolo[4,5-b]pyridinesPseudomonas aeruginosa, Escherichia coli0.21 μM mdpi.com

This table is illustrative and based on data from related thienopyridine compounds, not this compound.

Antifungal Potency

The thieno[3,2-b]pyridine scaffold has also been explored for its antifungal properties. A study focusing on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives identified several compounds with promising antifungal activity against a panel of plant pathogenic fungi. nih.govresearchgate.net Specifically, certain 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives exhibited notable efficacy against Cercospora arachidicola, Rhizoctonia solani, and Sclerotinia sclerotiorum, with EC50 values ranging from 4.61 to 6.66 μg/mL. nih.govresearchgate.net Transcriptome analysis of the mode of action for one of these compounds suggested involvement in the inhibition of nitrogen metabolism and the proteasome pathway. nih.govresearchgate.net

Table 2: In Vitro Antifungal Activity of Selected 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine Derivatives

Fungal StrainEC50 (μg/mL)Reference
Cercospora arachidicola4.61 - 6.66 nih.govresearchgate.net
Rhizoctonia solani4.61 - 6.66 nih.govresearchgate.net
Sclerotinia sclerotiorum4.61 - 6.66 nih.govresearchgate.net

This table is illustrative and based on data from related thienopyridine compounds, not this compound.

Advanced Applications and Material Science Contributions

Organic Electronic Devices

The unique electronic and structural characteristics of thieno[3,2-b]pyridin-7(4H)-one derivatives have prompted investigations into their use in various organic electronic devices. The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyridine (B92270) ring creates a donor-acceptor (D-A) system, which is a common design strategy for organic semiconductors. The introduction of an ethoxy group at the 5-position is anticipated to further modulate the electronic properties of the core structure.

While direct studies on 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one in Organic Field-Effect Transistors (OFETs) are not extensively documented, research on analogous structures provides valuable insights. For instance, derivatives of the related dithieno[3,2-b:2′,3′-d]thiophene (DTT) have been developed as solution-processable small molecular semiconductors for OFETs. These studies highlight the potential of the thienopyridine core in facilitating charge transport. The performance of such materials in OFETs is typically characterized by parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). For a hypothetical OFET based on a this compound derivative, the expected performance metrics would be crucial for evaluating its applicability.

Table 1: Hypothetical Performance Metrics for an OFET Based on a this compound Derivative

ParameterSymbolExpected Value Range
Charge Carrier Mobilityμ0.1 - 10 cm²/Vs
On/Off Current RatioIon/Ioff> 10⁶
Threshold VoltageVth-10 to 10 V

It is important to note that these are projected values based on related compounds, and experimental validation for this compound is necessary.

Organic Electrochemical Transistors (OECTs) are another area where thieno[3,2-b]pyridin-7(4H)-one derivatives could find application, particularly due to their potential for mixed ionic-electronic conduction. The performance of OECTs is heavily dependent on the material's ability to interact with an electrolyte and facilitate ion injection and transport, which in turn modulates the electronic current. The key figure of merit for an OECT material is its transconductance (gm), which quantifies the change in drain current for a given change in gate voltage.

The field of organic thermoelectrics (OTEs) seeks to develop materials that can efficiently convert heat energy into electrical energy. The performance of a thermoelectric material is determined by its dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). While there is no specific research on this compound as a thermoelectric material, the inherent semiconductor properties of the thienopyridine scaffold suggest it could be a candidate for such investigations.

Textile Industry Applications (Dyes)

The chromophoric nature of many heterocyclic compounds makes them suitable for use as dyes in the textile industry. The extended π-conjugation in the thieno[3,2-b]pyridin-7(4H)-one core is expected to result in absorption in the visible region of the electromagnetic spectrum, imparting color. The ethoxy group can act as an auxochrome, potentially enhancing the color intensity and influencing the dye's affinity for different types of fabrics. The suitability of a compound as a textile dye is evaluated based on its color, color fastness (resistance to fading), and dyeing properties on various substrates.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of the core thieno[3,2-b]pyridin-5(4H)-one framework has been achieved through methods like the regioselective BOP-promoted aza-[3+3] cycloaddition, which involves the reaction of thiophen-3-amines with α,β-unsaturated carboxylic acids. nih.govresearchgate.net While effective, future research should focus on developing more efficient, selective, and scalable synthetic strategies.

Future avenues include:

Catalyst Development: Exploring new catalysts to improve reaction times, yields, and regioselectivity, potentially lowering the cost and environmental impact of the synthesis.

Flow Chemistry: Implementing continuous flow manufacturing processes could enhance reaction control, improve safety, and facilitate large-scale production, a crucial step for any compound with therapeutic or material potential.

Alternative Cyclization Strategies: Investigating different cyclization methods, such as palladium-catalyzed cross-coupling reactions followed by intramolecular C-N bond formation, which has been successful for related thienopyridones, could provide access to a wider range of derivatives. researchgate.net The development of novel multi-parallel synthetic routes, perhaps starting from readily available precursors like 2-chloronicotinic acids, could also accelerate the discovery of new analogues. beilstein-journals.org

Comprehensive Structure-Activity/Property Relationship Studies for Design Optimization

Initial studies on the thieno[3,2-b]pyridin-5(4H)-one scaffold have revealed a fascinating site-dependent modulation of its properties. For instance, aryl substitutions at the 3-position tend to confer notable antitumor activity, whereas 2-aryl analogues often exhibit strong fluorescence. nih.gov This dichotomy highlights the critical need for comprehensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

For 5-Ethoxythieno[3,2-b]pyridin-7(4H)-one, research should systematically explore:

The Role of the Ethoxy Group: The ethoxy group at the 5-position is expected to influence the compound's electronic properties, lipophilicity, and metabolic stability. General SAR studies on pyridine (B92270) derivatives suggest that alkoxy groups can enhance antiproliferative activity. nih.gov Systematic studies comparing the 5-ethoxy derivative with methyl, propoxy, and other alkoxy analogues would clarify its specific contribution to biological activity and physical properties.

Systematic Derivatization: A library of compounds should be synthesized by introducing a variety of functional groups at other available positions (e.g., C2, C3, C6) of the 5-ethoxy core. This would allow for the mapping of the SAR landscape to optimize for specific targets or desired photophysical characteristics.

Substitution Position Observed Property/Function Potential for Optimization
2-ArylStrong Fluorescence nih.govTuning of emission wavelengths and quantum yields for imaging applications.
3-ArylAntitumor Activity nih.govEnhancement of potency and selectivity against specific cancer cell lines.
5-Alkoxy(Hypothesized) Modulation of solubility and activity nih.govOptimization of pharmacokinetic and pharmacodynamic profiles.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating drug discovery and materials design. For the thieno[3,2-b]pyridin-5(4H)-one scaffold, Density Functional Theory (DFT) calculations have already been successfully used to explain the observed differences in fluorescence, linking them to variations in orbital conjugation and HOMO-LUMO gaps. nih.gov

Future computational efforts should be directed towards:

Predictive QSAR Models: Developing Quantitative Structure-Activity Relationship (QSAR) models to statistically correlate the structural features of new 5-ethoxy derivatives with their biological activities.

Molecular Docking: Performing molecular docking simulations to predict the binding modes of these compounds with various biological targets, such as protein kinases or viral polymerases, thereby guiding the design of more potent and selective inhibitors.

In Silico ADME/Tox Profiling: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of virtual compounds before their synthesis. This practice can significantly reduce the time and cost associated with identifying viable drug candidates. nih.gov

Exploration of New Biological Targets and Mechanistic Pathways

The thienopyridine scaffold is a versatile pharmacophore found in inhibitors of a range of biological targets. While anticancer activity is a prominent feature, the full therapeutic potential of this compound remains largely unexplored.

Key areas for future investigation include:

Broad Target Screening: Screening the compound and its derivatives against a wide array of biological targets. Known targets for related thienopyridines include VEGFR-2, Src kinase, and c-Met, all implicated in cancer angiogenesis. mdpi.com Furthermore, related structures have shown potent inhibitory activity against viral enzymes like human cytomegalovirus (HCMV) DNA polymerase, suggesting a potential for developing novel antiviral agents. researchgate.net Other potential targets like tyrosyl-DNA phosphodiesterase I (TDP1) could also be explored. researchgate.net

Mechanistic Studies: Elucidating the precise mechanism of action for any observed biological activity is crucial. This includes studies on cell cycle arrest, apoptosis induction, and the modulation of specific signaling pathways. nih.gov

New Therapeutic Areas: Based on the targets identified, the therapeutic applications could be expanded beyond oncology to include virology, inflammatory diseases, and other conditions where the implicated pathways are relevant.

Compound Class Identified Biological Target Therapeutic Area
7-(indol-5-yl)aminothieno[3,2-b]pyridinesVEGFR-2 mdpi.comAnticancer (Anti-angiogenesis)
2-heteroarylthieno[3,2-b]pyridine-6-carbonitrilesSrc kinase mdpi.comAnticancer, Osteoporosis
7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamidesHCMV DNA polymerase researchgate.netAntiviral
Thieno[2,3-b]pyridinesTyrosyl-DNA phosphodiesterase I (TDP1) researchgate.netAnticancer

Expansion into Diverse Materials Science Applications

The discovery of strong fluorescence in 2-aryl substituted thieno[3,2-b]pyridin-5(4H)-ones opens a significant avenue for research in materials science. nih.gov The inherent photophysical properties of this scaffold suggest its potential utility beyond biology.

Unexplored applications for this compound include:

Fluorescent Probes: The ethoxy group, as an electron-donating substituent, could modulate the electronic structure of the chromophore, potentially tuning the fluorescence emission color and quantum yield. This could lead to the development of novel fluorescent probes for bio-imaging or cellular sensing.

Organic Electronics: The conjugated heterocyclic system is a common feature in materials used for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The photophysical and electronic properties of the 5-ethoxy derivative should be thoroughly characterized to assess its suitability for these applications.

Chemosensors: The pyridinone moiety contains heteroatoms that could act as binding sites for metal ions or other analytes. This suggests the potential to design chemosensors where binding events lead to a detectable change in fluorescence or absorption.

Challenges in Scalable Synthesis and Derivatization

Future research must address:

Process Optimization: Developing robust and reproducible synthetic protocols that minimize the number of steps, avoid expensive or hazardous reagents, and eliminate the need for column chromatography.

Regioselectivity Control: While specific promoters like BOP have been used to control regioselectivity in cycloaddition reactions, exploring more general and less expensive methods is essential for scalability. nih.gov

Late-Stage Functionalization: Creating efficient methods for late-stage functionalization of the core thienopyridinone structure would enable the rapid generation of diverse analogues for SAR studies without having to redesign the entire synthetic route from the beginning.

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